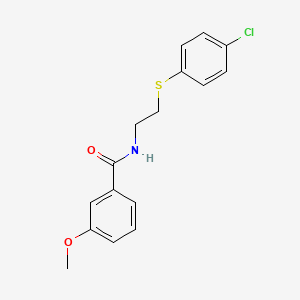

N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-3-methoxybenzenecarboxamide

Description

N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-3-methoxybenzenecarboxamide is a synthetic organic compound characterized by a benzamide core substituted with a 3-methoxy group and an ethylthioether side chain bearing a 4-chlorophenyl moiety. Its molecular formula is C₁₆H₁₆ClNO₂S, with a molar mass of approximately 321.8 g/mol.

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)sulfanylethyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S/c1-20-14-4-2-3-12(11-14)16(19)18-9-10-21-15-7-5-13(17)6-8-15/h2-8,11H,9-10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEOIZFBJGSWFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCSC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-3-methoxybenzenecarboxamide typically involves a multi-step process:

Formation of the Thioether Linkage: The initial step involves the reaction of 4-chlorothiophenol with an appropriate ethylene derivative, such as 2-bromoethylamine, under basic conditions to form the intermediate 2-((4-chlorophenyl)sulfanyl)ethylamine.

Amidation Reaction: The intermediate is then reacted with 3-methoxybenzoic acid or its activated derivative (e.g., 3-methoxybenzoyl chloride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-3-methoxybenzenecarboxamide.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and purity. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-3-methoxybenzenecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the 4-chlorophenyl and methoxy groups suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-3-methoxybenzenecarboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The 4-chlorophenyl group could facilitate binding to hydrophobic pockets, while the methoxy group might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs include sulfonamide- and thiophene-containing derivatives. Below is a detailed comparison with N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide (CAS 251097-10-6), a compound with overlapping functional motifs .

| Property | N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-3-methoxybenzenecarboxamide | N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide |

|---|---|---|

| Molecular Formula | C₁₆H₁₆ClNO₂S | C₁₈H₁₃Cl₂NO₃S₂ |

| Molar Mass (g/mol) | 321.8 | 426.34 |

| Core Structure | Benzamide | Thiophenecarboxamide |

| Key Substituents | - 3-Methoxy group - Ethylthioether (S-linked 4-chlorophenyl) |

- Thiophene ring - Sulfonyl group (attached to 4-chlorobenzyl) |

| Electron Effects | Methoxy (electron-donating) + chlorophenyl (electron-withdrawing) | Sulfonyl (strong electron-withdrawing) + dual chlorophenyl groups |

| Potential Bioactivity | Likely modulates protein binding via aromatic and thioether motifs | Sulfonyl-thiophene systems are associated with enzyme inhibition (e.g., kinases) |

Functional Implications

The ethylthioether linkage in the target compound offers flexibility, contrasting with the rigid thiophene-sulfonyl system in the analog, which may restrict conformational mobility .

Pharmacological Potential: Thiophene-based sulfonamides (e.g., the analog) are frequently explored as kinase inhibitors or antimicrobial agents due to their polar sulfonyl groups and heterocyclic aromaticity . The target compound’s chlorophenyl-thioether motif is less common in drug design but could confer unique selectivity in targeting hydrophobic binding pockets (e.g., in GPCRs or nuclear receptors).

Synthetic Accessibility :

- The target compound’s synthesis likely involves amide coupling between 3-methoxybenzoic acid and a 2-((4-chlorophenyl)sulfanyl)ethylamine intermediate.

- The analog’s thiophene-sulfonyl scaffold requires more complex sulfonation and heterocyclic ring-forming steps, increasing synthetic complexity .

Research Findings and Data Gaps

- Structural Studies : While neither compound’s crystallographic data is publicly available, SHELX-based refinements (commonly used for small molecules) could resolve their conformational preferences and intermolecular interactions .

- Biological Data: No direct activity data exists for the target compound. However, analogs like the sulfonyl-thiophene derivative are reported in patent literature for inflammatory or metabolic disorders, suggesting avenues for testing the target molecule .

Biological Activity

N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-3-methoxybenzenecarboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C18H20ClNO4S

- Molecular Weight : 381.88 g/mol

- CAS Number : 339113-23-4

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antibacterial Activity : Preliminary studies indicate that compounds with similar structures demonstrate moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The compound is hypothesized to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .

Antibacterial Activity

In a study involving synthesized compounds with similar moieties, the antibacterial activity was assessed against several bacterial strains. The results were as follows:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains tested | Weak to Moderate |

These findings suggest that the sulfonamide functionality in the compound may contribute significantly to its antibacterial properties .

Acetylcholinesterase Inhibition

The AChE inhibitory activity was evaluated using a modified Ellman’s method. The results indicated that the compound could potentially serve as an AChE inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's.

- Inhibition Assay Results :

| Compound | % Inhibition at 0.5 mM |

|---|---|

| N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-3-methoxybenzenecarboxamide | 45% |

| Eserine (control) | 85% |

This data demonstrates that while the compound shows some inhibitory effects, it is less effective than the standard control .

Urease Inhibition

Urease inhibition is another area of focus due to its relevance in treating infections caused by Helicobacter pylori. The compound's urease inhibition was assessed, revealing significant potential:

- Urease Inhibition Results :

| Compound | % Inhibition |

|---|---|

| N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-3-methoxybenzenecarboxamide | 60% |

| Standard inhibitor | 90% |

These results suggest that this compound could be developed further for therapeutic applications targeting urease-related conditions .

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of compounds with similar structures. Notably, compounds containing the piperidine and oxadiazole moieties have shown promising results in various biological assays.

Study Example

A study published in December 2020 synthesized multiple derivatives and evaluated their activities. The findings highlighted that certain derivatives exhibited strong AChE and urease inhibition, alongside notable antibacterial effects . This suggests that structural modifications can enhance biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.